3-Phosphonobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

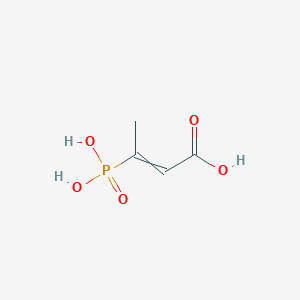

3-Phosphonobut-2-enoic acid is an organic compound with the molecular formula C4H7O5P. It is a phosphonic acid derivative of butenoic acid and is known for its utility in various chemical and biological research applications. The compound is characterized by the presence of a phosphono group attached to a butenoic acid backbone, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phosphonobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrolic acid with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Análisis De Reacciones Químicas

Types of Reactions

3-Phosphonobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphono-substituted butenoic acid derivatives.

Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, yielding phosphono-substituted butanoic acids.

Substitution: The phosphono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphono group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various phosphono-substituted butenoic and butanoic acid derivatives, which can be further utilized in organic synthesis and research .

Aplicaciones Científicas De Investigación

3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating metabolic pathways.

Mecanismo De Acción

The mechanism of action of 3-Phosphonobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphono group can mimic the phosphate group in biological molecules, allowing the compound to act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the substrate’s access and preventing the enzyme’s catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

Crotonic acid: A butenoic acid derivative with a similar structure but lacking the phosphono group.

Isocrotonic acid: Another isomer of butenoic acid with different geometric configuration.

3-Butenoic acid: A simple butenoic acid without any substituents.

Uniqueness

3-Phosphonobut-2-enoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in research and industrial applications .

Actividad Biológica

3-Phosphonobut-2-enoic acid (also known as 4-phosphonobut-2-enoic acid) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other fatty acids and has been studied for its implications in various biological processes, including antimicrobial activity, cancer metabolism, and metabolic regulation.

Chemical Structure

The chemical formula of this compound is C4H7O5P, with a molecular weight of approximately 174.17 g/mol. The structure features a phosphonic acid group attached to a butenoic acid backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Cancer Metabolism

The compound plays a role in cancer cell metabolism, particularly in diffuse large B-cell lymphoma (DLBCL). Studies have demonstrated that targeting fatty acid metabolism can induce cell death in DLBCL cells, indicating that this compound may influence pathways critical for cancer cell survival. This suggests its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to other fatty acids allows it to interact with metabolic enzymes, potentially modulating pathways related to lipid metabolism and energy homeostasis in cells .

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results showed:

- Inhibition Zone Diameter : The compound displayed inhibition zones ranging from 10 mm to 20 mm against tested bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 0.5 mg/mL and 2 mg/mL, indicating potent activity against certain pathogens .

Cancer Cell Line Studies

In vitro studies using DLBCL cell lines demonstrated that treatment with this compound led to:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations as low as 1 µM.

- Metabolic Profiling : Alterations in lipid metabolism were observed, suggesting that the compound affects fatty acid oxidation pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-phosphonobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHPKRBLCTUMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.